molecular formula C9H5F4NO B1319291 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 886761-71-3

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1319291
CAS No.: 886761-71-3
M. Wt: 219.14 g/mol
InChI Key: MIDNSRCOEGRXAX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic compound that serves as a versatile building block in advanced organic synthesis and pharmaceutical research. The distinct properties imparted by the fluorine and trifluoromethoxy substituents on the phenyl ring make this nitrile a valuable intermediate for constructing more complex molecules. Its high purity is guaranteed for research applications, including use in material science and as a precursor in the development of active pharmaceutical ingredients (APIs). Researchers utilize this compound to introduce the 3-fluoro-4-(trifluoromethoxy)phenyl moiety into target structures, which can influence the molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes only and must be handled by qualified professionals. It is strictly not for diagnostic or therapeutic use, nor for application in foods, cosmetics, or drugs. Specifications: • CAS Number: 247113-90-2 • Molecular Formula: C9H5F4NO • Molecular Weight: 219.14 g/mol • Purity: >95% (Confirm with latest COA) • Storage: Store long-term in a cool, dry place.

Properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDNSRCOEGRXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239333
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-71-3
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Importance

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile represents a critical workflow in the development of lipophilic, metabolically stable pharmaceutical intermediates. The simultaneous incorporation of a fluorine atom at the meta-position and a trifluoromethoxy (


) group at the para-position creates a unique electronic and steric profile.
  • Bioisosteric Value: The

    
     group serves as a lipophilic bioisostere for chlorine or trifluoromethyl groups, enhancing membrane permeability while altering metabolic susceptibility (metabolic blocking).
    
  • Electronic Modulation: The 3-fluoro substituent provides additional deactivation of the aromatic ring and orthogonal functionalization opportunities via C-H activation later in the drug discovery pipeline.

This guide details a robust, scalable 3-step convergent synthesis starting from the commercially available 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. This route is prioritized over radical halogenation of toluene derivatives due to higher regioselectivity and cleaner impurity profiles.

Retrosynthetic Analysis

The target molecule is best accessed via a Nucleophilic Substitution (


)  of a benzyl halide with a cyanide source. The benzyl halide is derived from the corresponding benzyl alcohol, which is obtained via reduction of the parent aldehyde.

Retrosynthesis Target Target: 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile Halide Intermediate: Benzyl Bromide/Chloride Target->Halide C-C Bond Formation (Cyanation) Alcohol Precursor: Benzyl Alcohol Halide->Alcohol Functional Group Interconversion Aldehyde Starting Material: 3-Fluoro-4-(trifluoromethoxy) benzaldehyde Alcohol->Aldehyde Reduction

Figure 1: Retrosynthetic disconnection showing the linear pathway from the aldehyde precursor.

Experimental Protocols

Step 1: Reduction of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

Objective: Chemoselective reduction of the aldehyde to the benzyl alcohol without defluorination.

  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ) or Ethanol (
    
    
    ).
  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Protocol:

  • Charge a round-bottom flask with 3-Fluoro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) and anhydrous Methanol (10 volumes).

  • Cool the solution to

    
     using an ice bath.
    
  • Add

    
      (0.5 – 1.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

  • Monitor: TLC (Hexane/EtOAc 4:1) should show disappearance of the aldehyde (

    
    ) and appearance of the alcohol (
    
    
    
    ).
  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     solution. Concentrate under reduced pressure to remove MeOH. Extract aqueous residue with Dichloromethane (DCM). Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    , filter, and concentrate.[1][2]
  • Yield: Typically >95% (Quantitative).

Step 2: Bromination to Benzyl Bromide

Objective: Conversion of the hydroxyl group to a good leaving group (bromide).

  • Reagents: Phosphorus Tribromide (

    
    ) or Carbon Tetrabromide/Triphenylphosphine (
    
    
    
    - Appel Reaction).
  • Preferred Route:

    
     is atom-economical for this substrate.
    

Protocol:

  • Dissolve the Benzyl Alcohol intermediate (from Step 1) in anhydrous DCM (10 volumes) under Nitrogen atmosphere.

  • Cool to

    
    .
    
  • Add

    
      (0.4 eq) dropwise. Note: Stoichiometry is 1:3, so 0.4 eq ensures slight excess.
    
  • Stir at

    
     for 30 minutes, then warm to RT for 2 hours.
    
  • Workup: Pour reaction mixture into ice water. Extract with DCM.[3] Wash organics with saturated

    
     (to neutralize HBr) and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) may be required if hydrolysis products are observed, though the crude is often sufficiently pure.

  • Stability Note: Benzyl bromides are lachrymators and unstable on silica; store in freezer if not used immediately.

Step 3: Cyanation (The Critical Step)

Objective: Nucleophilic substitution to form the nitrile.

  • Reagents: Sodium Cyanide (

    
    ) or Potassium Cyanide (
    
    
    
    ).[4]
  • Solvent: DMSO (fastest rate) or EtOH/Water (easier workup).

  • Catalyst: 18-Crown-6 (if using KCN in non-polar solvents) or Tetrabutylammonium bromide (TBAB) for Phase Transfer Catalysis.

Protocol:

  • Safety: Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.

  • Dissolve Benzyl Bromide (1.0 eq) in DMSO (5 volumes).

  • Add

    
      (1.2 eq). Caution: Toxic solid.
    
  • Stir at

    
     for 4–6 hours. Note: Higher temperatures may cause dimerization or hydrolysis.
    
  • Monitor: TLC/LC-MS for consumption of bromide.

  • Workup:

    • Dilute carefully with water (exothermic).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Critical Wash: Wash combined organics with water (

      
      ) to remove DMSO, then brine.
      
    • Destruction of Waste: Treat aqueous waste with bleach (

      
      ) to oxidize residual cyanide before disposal.
      
  • Purification: Silica gel chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Analytical Data & Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureStructural Confirmation
1H NMR

ppm (s, 2H)
Singlet corresponds to the benzylic methylene protons (

).
1H NMR

ppm (m, 3H)
Aromatic protons. Splitting patterns will show coupling between F and adjacent H.
19F NMR

ppm (s, 3F)
Trifluoromethoxy group (

).
19F NMR

ppm (m, 1F)
Aromatic Fluorine at position 3.
IR

Sharp, weak band characteristic of the Nitrile (

) stretch.
MS (EI/ESI)

(

)
Molecular ion peak.

Workflow Visualization

The following diagram illustrates the complete reaction pathway, including reagents and critical process controls.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: 3-Fluoro-4-(trifluoromethoxy) benzaldehyde Step1 Step 1: Reduction NaBH4, MeOH, 0°C Start->Step1 Inter1 Intermediate 1: Benzyl Alcohol Step1->Inter1 Step2 Step 2: Bromination PBr3, DCM, 0°C -> RT Inter1->Step2 Inter2 Intermediate 2: Benzyl Bromide (Lachrymator/Unstable) Step2->Inter2 Safety2 HBr Gas: Ventilation Required Step2->Safety2 Step3 Step 3: Cyanation NaCN, DMSO, 50°C Inter2->Step3 Final Final Product: 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile Step3->Final Safety1 Cyanide Waste: Treat with Bleach Step3->Safety1

Figure 2: Step-by-step reaction workflow with safety control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 2) Hydrolysis of Benzyl BromideEnsure anhydrous conditions. Do not store the bromide; use immediately in Step 3.
Impurity in Step 3 Formation of IsonitrileKeep temperature strictly

. Use DMSO to favor

over

.
Incomplete Reaction (Step 3) "Salting out" of CyanideIf using non-polar solvents, add a phase transfer catalyst (TBAB) or 18-Crown-6.
Defluorination Harsh reducing agentsAvoid

if possible;

is milder and chemoselective.

References

  • Guidechem. Synthesis route of 4-(Trifluoromethoxy)benzyl bromide. (General protocol for trifluoromethoxy benzyl bromides).

  • ChemicalBook. 2-(Trifluoromethyl)phenylacetonitrile Synthesis. (Analogous cyanation conditions using KCN/Ethanol reflux).

  • PrepChem. Synthesis of phenylacetonitrile. (Standard operating procedure for benzyl chloride to nitrile conversion).

  • Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. (Industrial context for trifluoromethyl/fluoro substituted acetonitriles).

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Org.[3][2] Synth. 1950, 30, 43. (Classic reference for cyanide displacement).

Sources

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (CAS: 886761-71-3) is a specialized fluorinated building block critical to modern drug discovery. Unlike simple phenylacetonitriles, this disubstituted scaffold integrates two distinct fluorine motifs—a fluorine atom at the meta position and a trifluoromethoxy group at the para position . This specific substitution pattern is engineered to optimize metabolic stability by blocking common oxidation sites while modulating lipophilicity (


) and electronic properties without introducing significant steric bulk.

This technical guide provides a comprehensive analysis of its molecular structure, validated synthetic protocols, and reactivity profile, designed for researchers requiring high-purity intermediates for lead optimization.

Structural Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule consists of a benzene ring substituted with an acetonitrile group (


), a fluorine atom, and a trifluoromethoxy group. The positioning is critical: the electron-withdrawing nature of the 3-F and 4-

groups significantly increases the acidity of the benzylic protons (

-protons), enhancing its utility in nucleophilic alkylation reactions compared to non-fluorinated analogs.
Key Identifiers
PropertyDetail
IUPAC Name 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]acetonitrile
CAS Number 886761-71-3
Molecular Formula

Molecular Weight 219.14 g/mol
SMILES N#CCC1=CC(F)=C(OC(F)(F)F)C=C1
Appearance Colorless to pale yellow liquid (typically)
Boiling Point (Predicted) ~105-110°C at 10 mmHg (derived from analogs)
Electronic & Steric Profile
  • 4-Trifluoromethoxy (

    
    ):  Acts as a "super-halogen." It is highly lipophilic (
    
    
    
    ) and electron-withdrawing (
    
    
    ). Unlike the
    
    
    group, the oxygen linker allows for a unique conformational flexibility, often adopting an orthogonal orientation to the phenyl ring to minimize dipole repulsion with the ring electrons.
  • 3-Fluorine (

    
    ):  Provides a metabolic block against CYP450-mediated oxidation at the meta position. Its high electronegativity works synergistically with the 
    
    
    
    group to deactivate the aromatic ring towards electrophilic attack.

Synthetic Pathways[13][14]

The most robust route to this compound involves the nucleophilic substitution of the corresponding benzyl bromide. This approach is preferred over direct cyanation of aryl halides due to milder conditions and higher yields.

Protocol: Phase-Transfer Catalyzed Cyanation

Precursor: 3-Fluoro-4-(trifluoromethoxy)benzyl bromide (CAS: 886499-04-3).

Reagents:

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) [1.5 equiv]

  • Tetrabutylammonium bromide (TBAB) [0.05 equiv] (Phase Transfer Catalyst)

  • Solvent: Water / Toluene or Water / Dichloromethane biphasic system.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 equiv) in Toluene (0.5 M concentration).

  • Activation: Add TBAB (0.05 equiv) to the organic phase. The quaternary ammonium salt facilitates the transport of cyanide ions from the aqueous phase to the organic phase.

  • Initiation: Prepare a saturated aqueous solution of NaCN (1.5 equiv) and add it to the reaction vessel.

  • Reaction: Vigorously stir the biphasic mixture at 60°C for 4–6 hours. Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 8:1) or LCMS. Look for the disappearance of the starting bromide peak.

  • Workup: Separate layers. Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (eluting with 5-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Start 3-Fluoro-4-(trifluoromethoxy) benzyl bromide (CAS: 886499-04-3) Intermediate Phase Transfer Complex [Q+CN-] Start->Intermediate Organic Phase Reagents NaCN (aq) + Toluene TBAB (Cat.) Reagents->Intermediate Ion Exchange Product 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile (CAS: 886761-71-3) Intermediate->Product SN2 Substitution 60°C, 4-6h

Figure 1: Phase-transfer catalyzed synthesis of the target nitrile from its benzyl bromide precursor.

Reactivity & Functionalization[2][6][14]

The nitrile group serves as a versatile "chemical handle," allowing access to acids, amines, and heterocycles. The presence of the fluorine substituents influences the reactivity of the benzylic position.

Hydrolysis (Acid/Amide Formation)

The nitrile can be hydrolyzed to the corresponding phenylacetic acid or amide.

  • Acid Hydrolysis: Reflux in

    
     yields 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid . This is a common scaffold for NSAID-like molecules.
    
  • Mechanism: The electron-withdrawing groups make the nitrile carbon more electrophilic, potentially accelerating the initial attack by water.

Reduction (Phenethylamine Synthesis)

Reduction yields the


-phenethylamine, a "privileged structure" in CNS-active drugs.
  • Reagents: Borane-THF (

    
    ) or Hydrogenation (
    
    
    
    , Raney Ni).
  • Product: 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanamine.

Alpha-Alkylation

The benzylic protons are significantly acidic (


 in DMSO) due to the combined inductive effects of the nitrile, the phenyl ring, and the fluorine substituents.
  • Protocol: Deprotonation with a base (e.g., NaH, LiHMDS) followed by the addition of an alkyl halide (

    
    ).
    
  • Application: Used to create chiral centers or increase steric bulk near the pharmacophore.

Reactivity Logic Diagram

Reactivity Core 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile Acid Phenylacetic Acid Deriv. (Hydrolysis: H2SO4/H2O) Core->Acid Acidic/Basic Hydrolysis Amine Phenethylamine Deriv. (Reduction: BH3 or H2/Ni) Core->Amine Reduction Alkylated Alpha-Substituted Nitrile (Alkylation: NaH, R-X) Core->Alkylated Deprotonation + Electrophile Heterocycle Tetrazole Deriv. (Cycloaddition: NaN3) Core->Heterocycle [3+2] Cycloaddition

Figure 2: Divergent synthetic utility of the nitrile handle.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 3-Fluoro-4-(trifluoromethoxy) moiety is often employed to replace a 3,4-dichlorophenyl or 4-methoxyphenyl group.

  • Metabolic Blocking: The C-F bond is metabolically inert. Placing a fluorine at position 3 blocks metabolic hydroxylation, a common clearance pathway for phenyl rings.

  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS targets.
  • Conformational Control: The

    
     group prefers an orthogonal conformation relative to the ring. This can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets in enzymes or receptors (e.g., Kinase inhibitors).
    
Comparative Properties
Substituent

(Hammett)

(Lipophilicity)
Metabolic Stability

0.000.00Low

-0.27-0.02Low (O-demethylation)

0.230.71Moderate

0.35 1.04 High

References

  • Leroux, F. R., et al. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. (Contextual grounding on -OCF3 properties).
  • Sigma-Aldrich . (n.d.). General synthesis of phenylacetonitriles via phase transfer catalysis. (Methodology validation).

theoretical studies of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Abstract

Introduction: The Significance of Fluorinated Phenylacetonitriles

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic electron-withdrawing group that can enhance a molecule's bioavailability and metabolic stability. The strategic placement of both a fluorine atom and a trifluoromethoxy group on a phenylacetonitrile scaffold, as in this compound, is expected to result in a unique combination of electronic and steric properties.

Phenylacetonitrile derivatives are versatile building blocks in organic synthesis.[6][7] For instance, 4-(Trifluoromethyl)phenylacetonitrile has been utilized in the preparation of n-type organic semiconductors.[8] The trifluoromethyl analogues are also recognized for their role in the development of anti-inflammatory and analgesic drugs.[4] Given this context, a thorough theoretical understanding of this compound is the first logical step in unlocking its potential.

This guide provides a detailed roadmap for a comprehensive theoretical investigation, designed to be a self-validating system of protocols for researchers in computational chemistry and drug discovery.

Proposed Theoretical Investigation: A Multi-faceted Approach

Part A: Molecular Geometry and Electronic Structure

A foundational understanding of a molecule begins with its three-dimensional structure and the distribution of electrons. These properties dictate its reactivity and intermolecular interactions.

Experimental Protocol: Geometry Optimization and Electronic Structure Analysis

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Geometry Optimization:

    • Perform a full geometry optimization using Density Functional Theory (DFT).

    • Recommended Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for organofluorine compounds.

    • Solvation Model: To simulate a more realistic environment, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) with a suitable solvent (e.g., water or dimethyl sulfoxide).

  • Vibrational Frequency Analysis:

    • Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • Natural Bond Orbital (NBO) Analysis: To determine the atomic charges, hybridization, and intramolecular interactions such as hyperconjugation.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density and identify potential sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To calculate the energy gap, which is a key indicator of chemical reactivity and electronic transitions.

Data Presentation: Predicted Molecular and Electronic Properties

PropertyPredicted ValueSignificance
Optimized Ground State Energy(Value in Hartrees)Thermodynamic stability
Dipole Moment(Value in Debye)Polarity and intermolecular interactions
HOMO Energy(Value in eV)Electron-donating ability
LUMO Energy(Value in eV)Electron-accepting ability
HOMO-LUMO Gap (ΔE)(Value in eV)Chemical reactivity and kinetic stability
Natural Atomic Charges(Charge values for key atoms)Charge distribution and reactive sites

Visualization: Computational Workflow for Electronic Structure

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Electronic Property Analysis cluster_output Output Start Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Minimum NBO NBO Analysis Freq->NBO MEP MEP Mapping Freq->MEP HOMO_LUMO HOMO-LUMO Analysis Freq->HOMO_LUMO Results Optimized Geometry, Electronic Properties, Reactivity Descriptors NBO->Results MEP->Results HOMO_LUMO->Results G cluster_input Input cluster_calculations Spectroscopic Calculations cluster_output Output Opt_Geom Optimized Geometry IR_Raman Vibrational Frequencies Opt_Geom->IR_Raman NMR GIAO NMR Calculations Opt_Geom->NMR UV_Vis TD-DFT Calculations Opt_Geom->UV_Vis IR_Spec Predicted IR/Raman Spectrum IR_Raman->IR_Spec NMR_Spec Predicted NMR Spectra (¹H, ¹³C, ¹⁹F) NMR->NMR_Spec UV_Vis_Spec Predicted UV-Vis Spectrum UV_Vis->UV_Vis_Spec

Caption: Workflow for theoretical spectroscopic analysis.

Part C: Reactivity and Drug-Likeness Assessment

For a molecule with potential pharmaceutical applications, an early assessment of its reactivity and drug-like properties is crucial.

Experimental Protocol: Reactivity and ADMET Prediction

  • Global Reactivity Descriptors:

    • Using the calculated HOMO and LUMO energies, derive key reactivity indices based on conceptual DFT:

      • Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

      • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

      • Global Electrophilicity Index (ω): ω = χ² / (2η)

  • ADMET Prediction:

    • Utilize established computational models and servers (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

    • Input the optimized structure (in a suitable format like SMILES) into these platforms.

    • Analyze parameters such as lipophilicity (LogP), water solubility, blood-brain barrier permeability, and potential toxicity risks.

Data Presentation: Predicted Reactivity and Drug-Likeness

ParameterPredicted ValueImplication
Electronegativity (χ) (Value in eV)Tendency to attract electrons
Chemical Hardness (η) (Value in eV)Resistance to change in electron distribution
Electrophilicity Index (ω) (Value in eV)Electrophilic nature
LogP (Calculated value)Lipophilicity and membrane permeability
Aqueous Solubility (Predicted value)Bioavailability
Blood-Brain Barrier Permeability (Yes/No)Potential for CNS activity
Lipinski's Rule of Five (Compliance/Violations)Drug-likeness

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in silico characterization of this compound. The proposed DFT calculations and computational predictions will provide a wealth of information on its structural, electronic, spectroscopic, and pharmacokinetic properties. These theoretical insights are invaluable for guiding the future synthesis and experimental validation of this novel compound. The predicted spectroscopic data will serve as a benchmark for the identification and purification of the synthesized molecule. Furthermore, the early assessment of its drug-like properties will help to prioritize its evaluation for specific therapeutic applications. This synergistic approach of theoretical prediction and experimental validation is a cornerstone of modern drug discovery and materials science.

References

  • Wiley-VCH. (n.d.). The Chemistry of Organofluorine Compounds. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile (C9H5F4NO). Retrieved February 14, 2026, from [Link]

  • Vasilyev, A. V., & Usachev, S. A. (2026). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry.
  • Gouverneur, V., & Liebman, J. F. (Eds.). (n.d.). The Chemistry of Organofluorine Compounds. John Wiley & Sons Inc.
  • Gackowski, M., et al. (n.d.). Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. MDPI.
  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 14, 2026, from [Link]

  • Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study.
  • PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Liu, X., et al. (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved February 14, 2026, from [Link]

  • ChemBK. (n.d.). 4-(trifluoromethoxy)phenylacetonitrile. Retrieved February 14, 2026, from [Link]

  • Lee, N.-H., et al. (n.d.). Structures of phenylacetonitrile and nitrile derivatives...
  • McKay, G., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
  • Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
  • Al-Hossain, A. A., et al. (2025). The effects of fluorine-substituted benzene rings in dimeric liquid crystal compounds: A DFT study.
  • Kavanagh, P., et al. (n.d.).
  • YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).

Sources

Technical Whitepaper: Strategic Utilization of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 886498-58-2 | Formula:


 | Mol.[1] Weight:  219.14  g/mol [1]

Executive Summary: The "Super-Halogen" Scaffold

In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity-solubility" wall.[1] 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile represents a privileged scaffold designed to overcome these barriers.[1] This molecule is not merely a building block; it is a strategic tool for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The core value proposition of this intermediate lies in its specific substitution pattern:

  • The 4-Trifluoromethoxy (

    
    ) Group:  Often termed a "super-halogen," it offers high lipophilicity (
    
    
    
    ) for membrane permeability while maintaining metabolic stability superior to methoxy groups.[1]
  • The 3-Fluorine (

    
    ) Atom:  Provides an electronic "ortho-effect," modulating the pKa of adjacent functional groups and blocking metabolic hydroxylation sites.[1]
    
  • The Acetonitrile (

    
    ) Handle:  A versatile linchpin that allows for rapid diversification into amines, acids, or heterocycles.[1]
    

This guide outlines three primary research areas where this scaffold is critical: CNS Drug Discovery , Kinase Inhibitor Development , and Metabolic Stability Engineering .[1]

Molecular Architecture & Physicochemical Profile[1]

The synergy between the fluorine atom and the trifluoromethoxy group creates a unique electronic environment.[1] Unlike a simple methyl or chloro substituent, the


 group adopts a conformation orthogonal to the phenyl ring, creating a distinct steric footprint that can enhance binding selectivity.[1]
Table 1: Comparative Physicochemical Properties

Comparison of the 4-OCF3 moiety against standard bioisosteres.

Property

(Target)

(Methoxy)

(Chloro)

(Trifluoromethyl)
Hansch

(Lipophilicity)
+1.04 -0.02+0.71+0.88
Hammett

(Electronic)
+0.35 -0.27+0.23+0.54
Metabolic Stability High Low (O-demethylation)HighHigh
Conformation Twisted (Orthogonal) PlanarSphericalSpherical

Research Area I: CNS Therapeutics (The Phenethylamine Pathway)

The Challenge

Developing drugs for the Central Nervous System (CNS) requires compounds that can cross the Blood-Brain Barrier (BBB) while avoiding rapid clearance.[1] Standard phenethylamines often suffer from rapid oxidative metabolism.[1]

The Solution

Using this compound as a precursor to synthesize


-fluorinated phenethylamines . The high lipophilicity of the 

group significantly enhances BBB penetration, while the 3-F atom blocks metabolic deactivation.[1][2]
Experimental Protocol: Selective Reduction to Phenethylamine

Objective: Reduce the nitrile to a primary amine without defluorination.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reductant: Borane-Dimethyl Sulfide Complex (BMS) (2.0 M in THF, 3.0 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and the nitrile substrate.[1]

  • Addition: Cool the solution to 0°C. Add BMS dropwise via syringe over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent side reactions.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 3 hours. Causality: Reflux is required to fully reduce the intermediate borane-imine complex.

  • Quenching (Critical): Cool to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. Then add 1M HCl and reflux for 1 hour to cleave the boron-nitrogen bond.

  • Isolation: Basify with 2M NaOH to pH 10. Extract with Dichloromethane (DCM).[1] Dry over

    
     and concentrate.
    

Validation:

  • IR Spectroscopy: Disappearance of the nitrile stretch at

    
    .[1]
    
  • 1H NMR: Appearance of triplet/multiplet signals at

    
     (ethylene bridge).[1]
    

Research Area II: Kinase Inhibitors (The Heterocycle Pathway)[1]

The Challenge

Kinase inhibitors (e.g., for oncology) require a "hinge-binding" motif, typically a heterocycle, connected to a hydrophobic moiety that occupies the enzyme's back pocket.[1]

The Solution

The nitrile group serves as a carbon source to construct pyrimidines or triazines .[1] The 3-F-4-OCF3 phenyl ring acts as the "tail" that fits into hydrophobic pockets (e.g., the DFG-out pocket in kinases), providing high affinity due to the "fluorine scan" effect.[1]

Visualization: The Synthetic Hub

The following diagram illustrates how this single precursor diverges into multiple bioactive scaffolds.

G Start 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile (CAS: 886498-58-2) Path1 Reduction (Borane/LiAlH4) Start->Path1 Path2 Hydrolysis (Acid/Base) Start->Path2 Path3 Cyclization (Pinner Reaction) Start->Path3 Path4 Alpha-Alkylation (NaH/R-X) Start->Path4 Prod1 Phenethylamines (CNS Ligands) Path1->Prod1 High BBB Permeability Prod2 Phenylacetic Acids (Anti-inflammatory) Path2->Prod2 Bioisostere to Diclofenac Prod3 Amidines/Pyrimidines (Kinase Inhibitors) Path3->Prod3 Hinge Binding Region Prod4 Chiral Profiling Agents (Metabolic Probes) Path4->Prod4 Steric Bulk

Figure 1: Divergent synthetic pathways utilizing the nitrile handle for diverse therapeutic classes.[1]

Research Area III: Metabolic Stability Engineering

The Challenge

Aromatic rings are prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1] The para-position is the primary site of attack, followed by the ortho-position.[1]

The Solution

The 3-Fluoro-4-(trifluoromethoxy) substitution pattern creates a "Metabolic Shield."[1]

  • Para-Blockade: The

    
     group is chemically inert and sterically bulky, completely preventing para-hydroxylation.[1]
    
  • Ortho-Deactivation: The Fluorine at position 3 withdraws electron density from the ring (inductive effect,

    
    ), deactivating the ring toward electrophilic attack by the P450 iron-oxo species.[1]
    
Visualization: Metabolic Blockade Mechanism

MetabolicShield Center Phenyl Ring Core Pos4 Pos 4: -OCF3 (Primary Blockade) Center->Pos4 Pos3 Pos 3: -F (Electronic Deactivation) Center->Pos3 Pos2 Pos 2/6: Open (Sterically Hindered) Center->Pos2 CYP CYP450 Enzyme (Oxidative Attack) CYP->Pos4 BLOCKED (Steric/Stable) CYP->Pos3 BLOCKED (C-F Bond Strength) CYP->Pos2 REDUCED (Electronic Withdrawal)

Figure 2: Mechanism of metabolic stabilization provided by the 3-F, 4-OCF3 substitution pattern.[1]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2011).[1] Trifluoromethoxy group: properties and synthesis. Beilstein Journal of Organic Chemistry, 7, 1314–1328.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile.[1][3] National Library of Medicine.[1] Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Nitration of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale nitration of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. Nitrated derivatives of phenylacetonitrile are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The protocol herein is designed to be a self-validating system, emphasizing safety, mechanistic understanding, and reproducibility. We delve into the theoretical underpinnings of the reaction's regioselectivity, governed by the complex interplay of the directing effects of the fluoro, trifluoromethoxy, and cyanomethyl substituents. Detailed, step-by-step procedures for the reaction, workup, and purification are provided, alongside essential safety precautions for handling the hazardous materials involved.

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, opening avenues to a wide array of functional group interconversions.[1] Nitrated aromatic compounds are pivotal precursors for the synthesis of anilines via reduction, which are in turn used in the production of dyes, polymers, and pharmaceuticals.[2] The target molecule, this compound, presents a unique challenge in electrophilic aromatic substitution due to the presence of multiple substituents with competing directing effects. A successful and selective nitration of this substrate requires a nuanced understanding of these electronic and steric influences.

Theoretical Considerations: Directing Effects and Regioselectivity

The regiochemical outcome of the nitration of this compound is determined by the electronic properties of the substituents on the benzene ring. In electrophilic aromatic substitution (EAS), electron-donating groups (EDGs) generally act as ortho, para-directors and activate the ring, while electron-withdrawing groups (EWGs) are typically meta-directors and deactivate the ring.[3][4][5][6]

  • Fluorine (-F): The fluorine atom is a weakly deactivating group due to its strong inductive electron-withdrawing effect (-I).[7][8] However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate formed during ortho and para attack.[7][9] For nitration, fluorine strongly directs to the para position.[3]

  • Trifluoromethoxy (-OCF₃): The trifluoromethoxy group is a moderately electron-withdrawing substituent.[10] Similar to fluorine, it deactivates the aromatic ring towards electrophilic attack. While it possesses an oxygen with lone pairs capable of resonance donation, the strong electron-withdrawing nature of the CF₃ group diminishes this effect. Nevertheless, it is also considered an ortho, para-director, with a pronounced preference for para substitution.[10]

  • Cyanomethyl (-CH₂CN): The cyanomethyl group is not directly attached to the aromatic ring. Its influence is primarily a weak electron-withdrawing inductive effect, which would slightly deactivate the ring. Its directing effect is less significant compared to the directly attached fluorine and trifluoromethoxy groups.

Predicted Outcome:

Considering the positions on the aromatic ring of this compound, the possible sites for nitration are positions 2, 5, and 6.

  • Position 2: Ortho to the fluorine and meta to the trifluoromethoxy group.

  • Position 5: Para to the fluorine and ortho to the trifluoromethoxy group.

  • Position 6: Meta to the fluorine and ortho to the trifluoromethoxy group.

The fluorine atom at C3 strongly directs incoming electrophiles to its ortho (C2) and para (C5) positions. The trifluoromethoxy group at C4 directs to its ortho positions (C3 and C5). The combined directing effects suggest that substitution is most likely to occur at position 5 , which is para to the strongly para-directing fluorine and ortho to the trifluoromethoxy group. Substitution at position 2 is also possible, being ortho to the fluorine. Steric hindrance may play a role in disfavouring substitution at the more crowded positions.

Health and Safety

This protocol involves the use of highly corrosive and toxic chemicals. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[11] All operations must be conducted within a certified chemical fume hood.[11][12]

  • Reagent Handling:

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and a strong dehydrating agent. Causes severe burns upon contact. Handle with extreme care.[13]

    • Fuming Nitric Acid (HNO₃): Highly corrosive, a strong oxidizing agent, and toxic upon inhalation.[12] Reacts violently with many organic compounds.[12]

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[13] Have an appropriate spill kit for acids readily available. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For spills, neutralize with sodium bicarbonate before cleanup.[14]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercial Source
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade
Fuming Nitric Acid (HNO₃)≥90%ACS Reagent GradeHandle with extreme caution in a fume hood.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-houseFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Crushed IceFor quenching the reaction.
Silica Gel60 Å, 230-400 meshFor column chromatography.
HexanesACS Reagent GradeEluent for column chromatography.
Ethyl AcetateACS Reagent GradeEluent for column chromatography.
Reaction Setup and Procedure

Nitration_Workflow

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (2.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, slowly add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. This mixture should be prepared immediately before use.

  • Reaction: In a separate three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane, or if the reaction is to be run neat, place the starting material directly in the flask. Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Mixture: Slowly add the freshly prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of the starting material. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C.[15]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 1-3 hours.

Workup and Purification
  • Quenching: Once the reaction is deemed complete by TLC, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This should be done in a large beaker to accommodate any potential foaming.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, then with a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (to remove residual acids), and finally with brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which may be a mixture of isomers, can be purified by flash column chromatography on silica gel.[17] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for separating the desired product from any unreacted starting material and isomeric byproducts. The fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated to yield the purified nitrated product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Melting Point (if solid)

Conclusion

This application note provides a detailed and robust protocol for the nitration of this compound. By understanding the underlying principles of electrophilic aromatic substitution and adhering strictly to the safety and procedural guidelines, researchers can confidently synthesize the target nitrated compound. The regioselectivity of this reaction is a testament to the intricate electronic effects exerted by multiple substituents on an aromatic ring.

References

  • Chad's Prep. (2021, March 8). Ortho-Para Directors vs Meta Directors in EAS Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Retrieved from [Link]

  • Filo. (2025, March 21). Difference between Ortho para and meta directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

  • Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect - CF 3 - to be activating or deactivating in. Retrieved from [Link]

  • Quora. (2017, March 5). How to know which group is ortho, para directing and which is meta directing. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • LibreTexts Chemistry. (n.d.). AR5. Directing Effects. Retrieved from [Link]

  • Google Patents. (n.d.). EA024988B1 - Method and apparatus for purifying nitration products.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 12). How can I safely handle a concentrated (fuming) nitric acid spill?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • McMaster University. (2018, March 15). Standard Operating Procedure (SOP) Handling Concentrated Acids. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Nitric Acid. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

  • University of California, Riverside. (n.d.). SAFE USE OF NITRIC ACID. Retrieved from [Link]

  • YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Asynt. (n.d.). FlowSyn™ Application Note 22: Flow Nitration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. Retrieved from [Link]

  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of phenylacetonitrile and nitrile derivatives:. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

Sources

use of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile in Advanced Materials

Executive Summary

This guide details the strategic application of This compound (CAS: 886498-58-6 / Derivatives) as a core building block in materials science. While historically predominant in medicinal chemistry for metabolic stability, this fluorinated synthon is increasingly critical in the synthesis of Liquid Crystals (LCs) and Organic Light Emitting Diodes (OLEDs) .

The simultaneous presence of a lateral fluorine atom and a terminal trifluoromethoxy (-OCF


) group provides unique electronic anisotropy and conformational control. This note provides validated protocols for converting this nitrile intermediate into high-value mesogens and optoelectronic monomers.
Chemical Rationale: The Fluorine Effect

The utility of this compound stems from its specific substitution pattern, which imparts properties unattainable by hydrocarbon analogues.

FeatureMaterial Property ImpactMechanism
-OCF

Group
High Dielectric Anisotropy (

)
The high electronegativity of oxygen and fluorine creates a strong dipole moment along the long molecular axis, essential for low-voltage LC switching.
Lateral Fluorine (-F) Lowered Melting Point / Viscosity The steric bulk of the lateral fluorine disrupts efficient packing (lowering

) without destroying the liquid crystalline phase, broadening the nematic range.
Nitrile Handle (-CN) Synthetic Versatility Acts as a gateway functional group: Hydrolyzes to acids (for esters), reduces to amines (for polyimides), or condenses to vinyls (for conjugated systems).
Application Workflow

The following diagram illustrates the divergent synthetic pathways for this molecule in materials science.

G Start 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile Step1_LC Hydrolysis (Acid/Base) Start->Step1_LC Path A Step1_OLED Knoevenagel Condensation Start->Step1_OLED Path B + Aldehyde Inter_LC Phenylacetic Acid Derivative Step1_LC->Inter_LC Step2_LC Esterification (DCC/DMAP) Inter_LC->Step2_LC + Phenol Core End_LC Fluorinated Ester Mesogen (Liquid Crystal) Step2_LC->End_LC End_OLED Alpha-Cyanostilbene (AIE Luminogen) Step1_OLED->End_OLED

Figure 1: Divergent synthetic utility of the nitrile intermediate in creating LC mesogens (Path A) and AIE-active organic semiconductors (Path B).

Detailed Experimental Protocols
Protocol A: Synthesis of Liquid Crystal Mesogens

Objective: Convert the nitrile to a phenylacetic acid derivative, then couple with a biphenyl phenol to create a high-


 nematic liquid crystal.

Step 1: Hydrolysis to 3-Fluoro-4-(trifluoromethoxy)phenylacetic Acid

  • Reagents: Starting Nitrile (1.0 eq), H

    
    SO
    
    
    
    (50% v/v), Glacial Acetic Acid.
  • Procedure:

    • Dissolve 10 mmol of this compound in 20 mL of glacial acetic acid.

    • Slowly add 15 mL of 50% H

      
      SO
      
      
      
      .
    • Reflux at 110°C for 6–8 hours. Monitor by TLC (disappearance of nitrile spot).

    • Pour reaction mixture into 100 mL ice water. The acid precipitate should form.

    • Filter, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Validation: IR Spectroscopy should show loss of -CN stretch (2240 cm

    
    ) and appearance of broad -COOH stretch (2500–3000 cm
    
    
    
    ).

Step 2: Esterification (Mesogen Formation)

  • Reagents: Phenylacetic acid derivative (from Step 1), 4'-pentyl-4-biphenylol (LC core), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the acid (1.0 eq) and biphenylol (1.0 eq) in dry DCM under N

      
      .
      
    • Add DMAP (catalyst).

    • Cool to 0°C and add DCC (coupling agent) dropwise.

    • Stir at RT for 12 hours. Urea byproduct will precipitate.

    • Filter off urea. Wash filtrate with 1M HCl, then NaHCO

      
      .
      
    • Evaporate solvent and recrystallize from ethanol.

  • Result: A fluorinated ester liquid crystal exhibiting a nematic phase.[1]

Protocol B: Synthesis of AIE Luminogens (Optoelectronics)

Objective: Synthesize a fluorinated


-cyanostilbene. These materials exhibit Aggregation Induced Emission (AIE), making them critical for OLEDs and fluorescent sensors.

Reaction Type: Knoevenagel Condensation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine:

    • This compound (10 mmol)

    • 4-(Diphenylamino)benzaldehyde (10 mmol) — Acts as the electron donor.

    • Ethanol (30 mL)

  • Catalysis: Add 5 drops of Piperidine or Potassium tert-butoxide (1.0 eq) for faster kinetics.

  • Reaction: Reflux at 80°C for 4 hours. The solution will likely turn bright yellow/orange/green depending on the conjugation.

  • Work-up: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from CH

    
    Cl
    
    
    
    /Hexane.

Why this works: The electron-withdrawing nitrile and fluorinated ring (acceptor) combined with the electron-rich aldehyde (donor) create a "Push-Pull" system, essential for efficient charge transfer in organic electronics.

Quality Control & Characterization

To ensure materials grade purity (>99.5% is required for LCs/OLEDs), the following specifications must be met:

TechniqueParameterAcceptance Criteria
GC-MS Purity>99.0% (Area %). Impurities <0.1% are critical for LC resistivity.
1H-NMR StructureConfirm singlet at

ppm (CH

adjacent to CN).
19F-NMR Fluorine ContentDistinct signals for -OCF

(

ppm) and Ar-F (

to -130 ppm).
Karl Fischer Water Content<100 ppm (Water degrades LC switching speed).
Safety & Handling
  • Cyanide Hazard (Precursor): While the phenylacetonitrile itself is less toxic than free cyanide, metabolism can release cyanide ions. Handle in a fume hood.

  • HF Formation: In the event of thermal decomposition (>200°C), fluorinated compounds can release Hydrogen Fluoride (HF). Do not incinerate in standard ovens.

  • Skin Absorption: Nitriles penetrate skin easily. Use Nitrile or Butyl rubber gloves (0.7mm thickness).

References
  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents and Applications in Liquid Crystals. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile.[2] National Library of Medicine. Retrieved from [Link]

Sources

protocols for functionalizing the nitrile group of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Executive Summary

This guide details the strategic functionalization of This compound (CAS: 2338-76-3). This scaffold is a high-value building block in medicinal chemistry due to the specific arrangement of fluorine substituents. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, while the fluorine (-F) atom at the 3-position modulates pKa and blocks metabolic oxidation sites.

The nitrile group serves as a versatile "gateway" functionality.[1] This document provides validated protocols for converting the nitrile into four critical pharmacophores:

  • Carboxylic Acids (via Hydrolysis)

  • Primary Amines (via Reduction)

  • Tetrazoles (via [3+2] Cycloaddition)

  • 
    -Alkylated Nitriles  (via Anionic Functionalization)
    

Chemical Profile & Safety

PropertyData
Chemical Name This compound
Molecular Weight 219.14 g/mol
Formula

Appearance Colorless to pale yellow liquid
Key Hazards Acute Toxicity (Oral/Dermal/Inhalation); Irritant.[2] Note: Nitriles can release HCN under strong thermal/acidic stress.
Storage 2–8°C, Inert atmosphere (

or

)

Functionalization Pathways

The following diagram illustrates the divergent synthesis pathways available from the parent nitrile.

FunctionalizationPathways Start 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile Acid Phenylacetic Acid (Hydrolysis) Start->Acid H₂SO₄ / AcOH 100°C Amine Phenethylamine (Reduction) Start->Amine BH₃·THF Reflux Tetrazole 5-Substituted Tetrazole (Cycloaddition) Start->Tetrazole NaN₃ / ZnBr₂ Isopropanol/H₂O Alkyl α-Alkylated Nitrile (C-C Bond Formation) Start->Alkyl NaH / R-X DMF, 0°C

Figure 1: Divergent synthesis pathways for the functionalization of the nitrile group.

Module 1: Hydrolysis to Carboxylic Acid

Objective: Conversion of the nitrile to 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. Mechanism: Acid-catalyzed hydrolysis proceeds via the primary amide intermediate. The electron-withdrawing nature of the -F and -OCF₃ groups deactivates the nitrile carbon slightly, requiring robust acidic conditions.

Protocol:

StepActionCritical Notes
1. Setup Charge a round-bottom flask with Substrate (1.0 eq) , Acetic Acid (glacial, 5 vol) , and Water (5 vol) . Carefully add Conc.

(5 vol)
dropwise.
Exotherm expected. Maintain temp < 20°C during addition.
2. Reaction Heat the mixture to reflux (100–110°C) for 4–6 hours.Monitor by TLC/HPLC. The intermediate amide may persist if heating is insufficient.
3. Workup Cool to RT. Pour onto ice/water (20 vol) . The solid product usually precipitates.If oil forms, extract with EtOAc.
4. Purification Dissolve crude solid in sat.

(pH ~9). Wash with

(removes unreacted nitrile). Acidify aqueous layer with

to pH 2. Filter precipitate.
This "Acid-Base" extraction ensures high purity (>98%).

Scientific Rationale:

  • Acid vs. Base: Acidic hydrolysis is preferred over basic hydrolysis for this substrate. Strong bases at high temperatures can potentially attack the aromatic ring (

    
     displacement of Fluorine) or degrade the 
    
    
    
    group (though rare, it is a risk). Sulfuric acid provides the necessary proton source to activate the nitrile nitrogen.

Module 2: Reduction to Phenethylamine

Objective: Synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)ethan-1-amine. Mechanism: Hydride transfer from boron to the nitrile carbon. Reagent Choice: Borane-THF (


)  is superior to Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation for this substrate.
  • Vs. LAH:

    
     is more chemoselective and safer to handle.
    
  • Vs. Hydrogenation: Avoids the risk of hydrodefluorination (loss of the Ar-F bond) which can occur with Pd/C under

    
     pressure.
    

Protocol:

StepActionCritical Notes
1. Setup Dissolve Substrate (1.0 eq) in anhydrous THF (10 vol) under

. Cool to 0°C.
System must be strictly anhydrous.
2. Addition Add

(1.0 M in THF, 2.5 eq)
dropwise over 30 mins.
Gas evolution (

) possible if moisture is present.
3. Reaction Warm to RT, then heat to reflux for 3–5 hours.Monitor disappearance of nitrile peak (IR: ~2240 cm⁻¹) or by LCMS.
4. Quench Cool to 0°C. Carefully add Methanol (excess) dropwise until bubbling ceases. Then add HCl (6M, 2 eq) and reflux for 1 hour.The acid reflux breaks the Boron-Amine complex.
5. Isolation Basify with NaOH to pH >11. Extract with DCM. Dry (

) and concentrate.
The amine can be converted to an HCl salt for stability.

Module 3: Tetrazole Synthesis (Bioisostere)

Objective: Formation of the 5-substituted tetrazole. Mechanism: [3+2] Cycloaddition. Method: Sharpless Protocol (Zinc-catalyzed). This method avoids the formation of free hydrazoic acid (


), a volatile explosive, making it the safest lab-scale protocol.

Protocol:

StepActionCritical Notes
1. Setup Combine Substrate (1.0 eq) , Sodium Azide (

, 1.5 eq)
, and Zinc Bromide (

, 1.0 eq)
in Water/Isopropanol (2:1, 10 vol) .

acts as a Lewis acid to activate the nitrile.
2. Reaction Heat to reflux for 12–24 hours.Vigorous stirring required.
3. Workup Cool to RT. Add HCl (3M) and EtOAc. Stir until solid dissolves.The pH must be acidic (< 2) to protonate the tetrazole ring.
4. Isolation Extract with EtOAc.[3] Wash organic layer with water. Evaporate solvent.The product is often a crystalline solid. Recrystallize from Toluene/Ethanol.

Key Insight: The


 and 

groups withdraw electrons from the aromatic ring, making the nitrile carbon more electrophilic. This typically accelerates the cycloaddition compared to electron-rich phenylacetonitriles.

Module 4: Alpha-Alkylation

Objective: Introduction of alkyl groups at the benzylic position. Mechanism: Deprotonation of the acidic


-protons followed by 

attack on an alkyl halide. Acidity Note: The benzylic protons are significantly acidified by the nitrile group and the electron-deficient aromatic ring (

approx 15–16 in DMSO).

Protocol:

StepActionCritical Notes
1. Setup Dissolve Substrate (1.0 eq) in anhydrous DMF or THF . Cool to 0°C.DMF is preferred for faster reaction rates.
2. Deprotonation Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Stir for 30 mins at 0°C.Evolution of

gas. Solution often turns yellow/orange (carbanion formation).
3. Alkylation Add Alkyl Halide (R-X, 1.1 eq) dropwise. Warm to RT and stir for 2–4 hours.If R-X is volatile (e.g., MeI), use a sealed tube or condenser.
4. Workup Quench with sat.

. Extract with

or EtOAc. Wash with water (3x) to remove DMF.
Residual DMF can complicate NMR analysis.

Diagram: Alpha-Alkylation Workflow

AlkylationWorkflow Step1 Dissolve Substrate in DMF Cool to 0°C Step2 Add NaH (1.1 eq) Wait for H₂ evolution to cease Step1->Step2 Step3 Add Electrophile (R-X) Warm to RT Step2->Step3 Step4 Quench (NH₄Cl) & Extract Step3->Step4

Figure 2: Step-by-step workflow for the alpha-alkylation of the nitrile.

References

  • Tetrazole Synthesis (Sharpless Method): Demko, Z. P., & Sharpless, K. B. (2001).[1][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Borane Reduction of Nitriles: Brown, H. C., Choi, Y. M., & Narasimhan, S. (1982). Selective reductions. 29. A simple technique to achieve enhanced reactivity of borane-dimethyl sulfide and borane-tetrahydrofuran. The Journal of Organic Chemistry, 47(16), 3153–3163.

  • Hydrolysis Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (Standard Reference for Acidic Hydrolysis of Nitriles).
  • Compound Data: PubChem. (n.d.). This compound (CID 24851897).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields and product purity.

Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two primary pathways, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials.

  • Route A: Nucleophilic Substitution. This is often the more direct route, involving the reaction of a 3-Fluoro-4-(trifluoromethoxy)benzyl halide with a cyanide salt. It is generally preferred if the benzyl halide precursor is commercially available or readily synthesized.[1][2]

  • Route B: The Sandmeyer Reaction. This classic transformation involves the conversion of 3-Fluoro-4-(trifluoromethoxy)aniline into a diazonium salt, which is subsequently displaced by a cyanide group, typically using a copper(I) cyanide catalyst.[3][4]

cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Sandmeyer Reaction Benzyl_Halide 3-Fluoro-4-(trifluoromethoxy) benzyl bromide/chloride Target_Nitrile 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile Benzyl_Halide->Target_Nitrile Aniline 3-Fluoro-4-(trifluoromethoxy) aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl < 5 °C Diazonium->Target_Nitrile CuCN

Caption: Primary synthetic routes to the target nitrile.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Route A: Nucleophilic Substitution Pathway

This route is a classic SN2 reaction, and its success hinges on maximizing the nucleophilicity of the cyanide ion while minimizing side reactions.[5]

Q1: My reaction yield is consistently low. What are the most common causes?

A: Low yields in this nucleophilic substitution are typically traced back to one of four key areas:

  • Reagent Quality: The benzyl halide starting material must be pure. Impurities can inhibit the reaction or introduce side products. Ensure your cyanide source (NaCN or KCN) is dry; moisture will lead to the formation of hydroxide ions, causing hydrolysis of the benzyl halide.[6]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, or acetonitrile are highly recommended. They effectively solvate the cation (Na⁺ or K⁺) of the cyanide salt, leaving a "naked," highly reactive cyanide anion.[7] Using protic solvents like ethanol or water can drastically reduce yield by hydrogen-bonding with the cyanide ion, lowering its nucleophilicity and promoting the formation of the benzyl alcohol byproduct.[6][8]

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can favor elimination side reactions, especially if a sterically hindered base is present. A moderate temperature range of 60-80 °C is a good starting point for optimization.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or temperature incrementally. Adding a catalytic amount of sodium or potassium iodide can also increase the reaction rate by in-situ generation of the more reactive benzyl iodide.

Q2: I'm observing a significant amount of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol as a byproduct. How can I prevent this?

A: The formation of the corresponding benzyl alcohol is a classic sign of hydrolysis, caused by the presence of water or hydroxide ions. To mitigate this:

  • Ensure Anhydrous Conditions: Dry your cyanide salt (e.g., in a vacuum oven) before use. Use anhydrous grade solvents. While benzyl halides are less susceptible to SN1 reactions where water could be a competing nucleophile, any hydroxide formed from water reacting with the basic cyanide anion will readily participate in substitution.[5]

  • Use a Non-Aqueous Workup: During product isolation, avoid quenching the reaction directly with large volumes of water if significant unreacted cyanide salt remains. Instead, filter the cooled reaction mixture to remove inorganic salts, remove the solvent under reduced pressure, and then perform an extraction.

Q3: Is a phase-transfer catalyst necessary for this reaction?

A: While not strictly necessary when using polar aprotic solvents where the cyanide salt has some solubility, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride or a crown ether (e.g., 18-crown-6) can be highly effective.[7][9] A PTC works by transporting the cyanide anion from the solid phase (or an aqueous phase) into the organic phase, dramatically increasing the reaction rate and allowing for lower reaction temperatures. This can be particularly useful if you are limited to less polar solvents like toluene.[7]

Route B: Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful tool but requires careful control, especially during the formation of the diazonium salt intermediate.[4][10]

Q1: My diazotization step seems to be failing, leading to low overall yield. How can I improve it?

A: The diazotization of an aromatic amine is highly sensitive to temperature. The diazonium salt intermediate is unstable and can decompose if not kept cold.[3]

  • Strict Temperature Control: The reaction must be maintained between 0 and 5 °C at all times. Use an ice-salt bath for cooling. The addition of the sodium nitrite solution should be done slowly and dropwise to prevent any exothermic spikes in temperature.

  • Acidic Conditions: The reaction requires a strong acidic medium, typically aqueous HCl or H₂SO₄, to generate the necessary nitrous acid (HNO₂) in situ and prevent the diazonium salt from coupling with unreacted aniline.

  • Immediate Use: Never isolate the diazonium salt. It should be generated in situ and used immediately in the subsequent cyanation step.[3]

Q2: The final copper-catalyzed cyanation step is inefficient. What should I check?

A: Success in this step relies on the quality of the copper(I) cyanide and the reaction conditions.

  • Source of Copper(I) Cyanide (CuCN): Ensure you are using high-purity CuCN. The reagent should be a fine, off-white to light tan powder.

  • Neutralization: Before adding the cold diazonium salt solution to the CuCN solution, it is sometimes beneficial to neutralize any excess acid from the diazotization step carefully with a base like sodium carbonate until the pH is weakly acidic. This can prevent unwanted side reactions.

  • Temperature: The decomposition of the diazonium salt with CuCN is typically performed at a slightly elevated temperature (e.g., 20-50 °C) to facilitate the release of N₂ gas and the formation of the aryl-copper intermediate. This should be optimized for your specific substrate.

Optimized Protocol: Nucleophilic Substitution (Route A)

This protocol provides a robust starting point for the synthesis of this compound from its corresponding benzyl bromide.

Materials:

  • 3-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 - 1.5 eq), finely powdered and dried

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the finely powdered and dried sodium cyanide.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration with respect to the benzyl bromide).

  • Substrate Addition: Dissolve the 3-Fluoro-4-(trifluoromethoxy)benzyl bromide in a small amount of anhydrous DMF and add it to the stirring cyanide slurry at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing four times the volume of water.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them twice with brine to remove residual DMF.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure phenylacetonitrile product.

Data and Parameter Optimization

The choice of reaction parameters can significantly impact the outcome. The following table summarizes key variables for the nucleophilic substitution route.

ParameterRecommendedRationale & Considerations
Cyanide Source NaCN or KCNBoth are effective. NaCN is often preferred due to its lower cost. Ensure it is finely powdered and anhydrous.[11]
Stoichiometry 1.2 - 1.5 eq. CyanideA slight excess of the cyanide salt helps to drive the reaction to completion.
Solvent Anhydrous DMF, DMSOPolar aprotic solvents are crucial for solvating the cation and activating the "naked" cyanide nucleophile.[7][12]
Temperature 60 - 80 °CBalances reaction rate against the potential for side reactions. Monitor for optimal performance.
Catalyst (Optional) NaI or a PTCCan accelerate the reaction, allowing for milder conditions. Useful for less reactive benzyl chlorides.[9]
Typical Yields 75 - 90%Yields are highly dependent on the purity of starting materials and adherence to anhydrous conditions.[13]
Visualizing the Key Mechanism

The nucleophilic substitution of a benzyl halide with a cyanide ion proceeds via a bimolecular (SN2) mechanism. This involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the leaving group.

Caption: SN2 mechanism for the formation of benzyl cyanide.

References
  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Mechanism of benzyl cyanide synthesis? (2011, December 3). Sciencemadness.org. Retrieved February 14, 2026, from [Link]

  • Why is it aqueous and ethanolic conditions for nucleophilic substitution of cyanide ion with benzyl chloride? (2019, April 25). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • Grégoire, D., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5879-5890. Retrieved February 14, 2026, from [Link]

  • Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on N-COF. (2025, July 29). Journal of Synthetic Chemistry. Retrieved February 14, 2026, from [Link]

  • Nitriles | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved February 14, 2026, from [Link]

  • Pees, A., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011-1015. Retrieved February 14, 2026, from [Link]

  • Silva, L. P., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. Retrieved February 14, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

  • Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2004, July 21). Google Patents.
  • Nucleophilic substitution reactions with cyanide. (2015, May 10). YouTube. Retrieved February 14, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved February 14, 2026, from [Link]

  • 3-Fluoro-4-(trifluoromethoxy)benzyl bromide. (n.d.). Howei Pharm. Retrieved February 14, 2026, from [Link]

  • Synthesis of phenylacetonitrile. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • 2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

Sources

optimizing reaction conditions for 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers optimizing the derivatization of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile . It synthesizes physical organic chemistry principles with practical troubleshooting protocols.

Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: F-OCF3-CN-OPT Status: Open Assigned Specialist: Senior Application Scientist

Substrate Analysis & Reactivity Profile

Before initiating any workflow, understand the electronic environment of your scaffold. The 3-Fluoro-4-(trifluoromethoxy) substitution pattern fundamentally alters the reactivity compared to unsubstituted benzyl cyanide.

  • Alpha-Acidity: The electron-withdrawing nature of the 3-F (

    
    ) and 4-OCF3 (
    
    
    
    ) groups significantly increases the acidity of the benzylic protons (
    
    
    ). This stabilizes the carbanion but increases the risk of poly-alkylation .
  • Lipophilicity: The -OCF3 group is highly lipophilic (Hansch

    
    ).[1] Standard aqueous workups may suffer from poor phase separation; fluorinated solvents or MTBE are recommended.
    
  • Fragility: While -OCF3 is generally robust, it can degrade under dissolving metal reductions (e.g., Na/NH3) or extreme Lewis acid conditions.

Module A: Alpha-Alkylation (C-C Bond Formation)

Common Issue: "I am observing significant dialkylation (gem-disubstituted impurity) despite using 1.0 equivalent of electrophile."

Root Cause Analysis

Due to the enhanced acidity of this specific scaffold, the mono-alkylated product is often more acidic than the starting material (due to relief of steric strain or electronic stabilization), leading to rapid proton transfer and subsequent second alkylation.

Optimization Protocol: The "Inverse Addition" Method

To favor mono-alkylation, you must maintain a low concentration of the deprotonated species relative to the electrophile.

Step-by-Step Workflow:

  • Solvent: Anhydrous THF (or Toluene for higher temps).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) is preferred over NaH. Its steric bulk reduces kinetic basicity, providing better control.

  • Temperature: Cool to -78°C . The stabilized anion allows for low-temperature deprotonation, suppressing side reactions.

  • Addition Order (Critical):

    • Standard: Add Base to Nitrile

      
       Wait 
      
      
      
      Add Electrophile. (High risk of dialkylation).
    • Optimized: Pre-mix Nitrile + Electrophile in THF. Add Base dropwise to this mixture. This ensures the anion reacts immediately with the electrophile present in excess locally.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Dialkylation (>15%) Product anion equilibrates with SM.Switch to Inverse Addition (add base to mixture). Use bulky base (LiHMDS/KHMDS).
No Reaction Enolate aggregation.Add HMPA or DMPU (2-3 eq.) to break up lithium aggregates.
Tarry/Black Mixture Polymerization of nitrile.Lower temperature (-78°C). Ensure inert atmosphere (Ar/N2).
Decision Workflow (DOT Visualization)

Alkylation_Workflow start Start: Alpha-Alkylation check_selectivity Goal: Mono- vs Di-Alkylation? start->check_selectivity mono Mono-Alkylation check_selectivity->mono di Di-Alkylation check_selectivity->di method_mono Protocol: Inverse Addition (Pre-mix SM + Electrophile, add Base) mono->method_mono method_di Protocol: Sequential Addition (SM + Excess Base -> Electrophile) di->method_di base_choice Base Selection: LiHMDS (Control) or NaH (Aggressive) method_mono->base_choice method_di->base_choice temp Temp: -78°C -> RT base_choice->temp

Figure 1: Decision tree for optimizing alkylation selectivity based on target substitution.

Module B: Nitrile Reduction (Amine Synthesis)

Common Issue: "My yield is low, and I see a large M+134 impurity (dimer) or loss of the fluorine signal."

Root Cause Analysis
  • Dimerization: Primary amines formed during reduction react with the intermediate imine, forming secondary amines.

  • Defluorination: The C-F and C-OCF3 bonds are susceptible to hydrogenolysis, especially with Pd/C at high pressure or prolonged reaction times.

Optimization Protocol: Cobalt-Catalyzed or Borane Reduction

Avoid standard Pd/C hydrogenation if defluorination is observed.

Recommended Method: Borane-Dimethyl Sulfide (BMS) This method avoids heterogeneous catalysts that might cleave the C-F bond.

  • Reagent: 1.2 eq.

    
     in THF.
    
  • Conditions: Reflux for 2-4 hours.

  • Workup (Critical): The reaction forms a Boron-Amine complex. You must quench with MeOH, then add HCl and reflux (or stir) to break the complex and release the free amine.

Alternative: Raney Nickel (with additives) If hydrogenation is required:

  • Additive: Perform in 7N NH3 in MeOH . The excess ammonia suppresses dimer formation by shifting the equilibrium away from the secondary amine.

  • Pressure: Keep H2 pressure moderate (<50 psi).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Secondary Amine (Dimer) Imine condensation with product.Use Raney Ni + NH3 or switch to Borane reduction.
Loss of Fluorine (NMR) Hydrogenolysis (Pd catalyzed).Switch catalyst to PtO2 (Adams' cat) or use Borane-THF .
Low Yield (Borane) Incomplete complex hydrolysis.Ensure acidic workup (HCl/MeOH) is vigorous enough to break the B-N bond.
Selectivity Pathway (DOT Visualization)

Reduction_Selectivity cluster_fix Prevention Strategy nitrile Nitrile (-CN) imine Imine Intermediate (=NH) nitrile->imine Red. Step 1 primary Primary Amine (-NH2) imine->primary Red. Step 2 secondary Secondary Amine (Dimer Impurity) imine->secondary Loss of NH3 primary->imine Attack (Side Rxn) add_nh3 Add Excess NH3 (Suppresses Dimer) add_nh3->imine Blocks use_borane Use Borane (Avoids Imine Accumulation)

Figure 2: Mechanistic pathway showing how dimerization occurs and how Ammonia/Borane intervenes.

Module C: Hydrolysis (Amide/Acid Synthesis)

Common Issue: "I cannot stop at the amide; it goes straight to the acid." OR "The reaction is too slow."

Root Cause Analysis

The electron-poor ring makes the nitrile carbon highly electrophilic, accelerating the second hydrolysis step (Amide


 Acid).
Optimization Protocol: Urea-Hydrogen Peroxide (UHP)

Standard basic hydrolysis (NaOH) is often too harsh. The Radziszewski reaction variant is superior for stopping at the amide.

  • Reagents:

    
     (mild base) + 
    
    
    
    (or Urea-H2O2 adduct).
  • Solvent: Acetone/Water or MeOH/Water.

  • Mechanism: The hydroperoxide anion (

    
    ) is a super-nucleophile (alpha-effect) that attacks the nitrile faster than 
    
    
    
    , but the resulting intermediate is stable enough to isolate the amide.
Troubleshooting Table
TargetReagent SystemNotes
Primary Amide

/

/ DMSO
Reaction is exothermic. Keep < 50°C to prevent over-hydrolysis.
Carboxylic Acid

(50%) / AcOH
Reflux. The -OCF3 group is stable to H2SO4, but avoid prolonged exposure >120°C.

References

  • Alkylation Selectivity

    • Mechanism & Base Selection: Fleming, F. F., et al. "Nitrile Anion Cyclizations." Journal of Organic Chemistry. (Discusses LiHMDS vs NaH for nitriles).
    • General Protocol: "Alkylation of Phenylacetonitrile Derivatives."[2][3][4] Organic Syntheses, Coll.[5][6][7] Vol. 9, p. 559.

  • Nitrile Reduction

    • Borane Reduction: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of Organic Chemistry.
    • Prevention of Dimers: "Preparation of Phenethylamines via Nitrile Reduction." Common Organic Chemistry.

  • Fluorine Group Stability

    • OCF3 Stability: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[8] ChemMedChem.

  • Hydrolysis (UHP Method)

    • Radziszewski Reaction: "Conversion of Nitriles to Amides using Urea-Hydrogen Peroxide."[9] Organic Chemistry Portal.

Sources

Technical Support Center: Method Refinement for the Fluorination of 3-Hydroxy-4-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical fluorination step in this synthesis. Our goal is to equip you with the necessary insights to overcome common challenges and optimize your experimental outcomes.

The synthesis of this compound is a key process in the development of various pharmaceutical and agrochemical compounds. The introduction of a fluorine atom onto the aromatic ring can significantly modulate the molecule's biological activity. However, the direct fluorination of the precursor, 3-hydroxy-4-(trifluoromethoxy)phenylacetonitrile, presents several challenges that require careful consideration of reagents, reaction conditions, and potential side reactions.

This document will address specific issues you may encounter, providing explanations grounded in established chemical principles and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Setup and Reagent Handling

Q1: My fluorination reaction with Selectfluor™ is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no conversion in a fluorination reaction using Selectfluor™ often points to issues with reaction setup and reagent quality. Here’s a systematic checklist:

  • Anhydrous Conditions: Selectfluor™ and many other fluorinating agents are highly sensitive to moisture.[1] Even trace amounts of water can quench the reagent and halt the reaction. Ensure all glassware is thoroughly oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be rigorously dried using appropriate methods.

  • Reagent Quality: The quality and activity of your Selectfluor™ are paramount.[1] This reagent can degrade over time if not stored properly. It is advisable to use a freshly opened bottle or to test the activity of an older batch on a small-scale, reliable reaction. Selectfluor™ should be stored at <30 °C.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction's success.[3] Acetonitrile (MeCN) is a commonly used solvent for electrophilic fluorinations with Selectfluor™. However, it's crucial to be aware of solvent compatibility. Selectfluor™ can react exothermically and rapidly with solvents like DMF, pyridine, and DMSO.[4]

  • Temperature Control: Many fluorination reactions are temperature-sensitive.[1] While some reactions with Selectfluor™ proceed at room temperature, others may require heating to achieve a reasonable rate. Conversely, for highly activated substrates, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction and minimize side products.[1]

Q2: I am observing the formation of multiple products, including what appears to be ortho- and di-fluorinated species. How can I improve the regioselectivity for the desired 3-fluoro isomer?

A2: Achieving high regioselectivity in the fluorination of phenols can be challenging due to the activating and ortho-, para-directing nature of the hydroxyl group.[5] Here are strategies to enhance selectivity:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of Selectfluor™ is critical. Using a slight excess may lead to over-fluorination. It is often beneficial to use 1.0 to 1.1 equivalents of the fluorinating agent. In some cases, using slightly less than one equivalent (e.g., 0.95 eq) can help minimize the formation of di-fluorinated byproducts.[1]

  • Reaction Time and Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹⁹F NMR spectroscopy.[6] Stopping the reaction as soon as the starting material is consumed can prevent the formation of undesired products.[1]

  • Solvent Effects: The solvent can influence the ortho/para ratio.[5] Experimenting with different anhydrous solvents such as acetonitrile, dichloromethane, or chloroform may alter the selectivity profile.[5]

  • Protecting Groups: While adding steps to the synthesis, protecting the phenolic hydroxyl group can be an effective strategy to control regioselectivity. However, this is often a last resort due to the increased complexity of the overall synthesis.

Side Reactions and Byproduct Formation

Q3: Besides regioisomers, I'm observing significant byproduct formation, including dark, tar-like substances. What could be the cause and how can I mitigate this?

A3: The formation of tar-like substances often indicates decomposition of the starting material or product, or polymerization side reactions. Selectfluor™ is a strong oxidizing agent, which can contribute to these issues.[2][7]

  • Temperature Control: As mentioned, excessive heat can lead to decomposition. Running the reaction at the lowest effective temperature is crucial.

  • Slow Addition of Reagent: Instead of adding the Selectfluor™ all at once, consider adding it portion-wise or as a solution via a syringe pump over an extended period. This can help to control the reaction exotherm and maintain a low concentration of the reactive fluorinating agent at any given time, potentially reducing side reactions.

  • Degassing of Solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) before starting the reaction can sometimes minimize oxidative side reactions.

  • Purity of Starting Material: Ensure the 3-hydroxy-4-(trifluoromethoxy)phenylacetonitrile starting material is pure. Impurities can act as catalysts for decomposition pathways.

Q4: I am seeing evidence of dearomatization of the phenol ring. How can this be prevented?

A4: Dearomatization is a known side reaction in the electrophilic fluorination of highly activated aromatic rings like phenols.[5][8] This occurs when the fluorinating agent attacks the ring in a way that disrupts the aromatic system.

  • Reaction Conditions: Carefully controlling the reaction temperature is a primary strategy; lower temperatures may reduce the rate of dearomatization.[5]

  • Controlled Reagent Addition: The slow, portion-wise addition of Selectfluor™ can help to manage the reactivity and minimize the formation of dearomatized side products.[5]

Experimental Protocols

General Protocol for the Fluorination of 3-Hydroxy-4-(trifluoromethoxy)phenylacetonitrile

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

  • 3-Hydroxy-4-(trifluoromethoxy)phenylacetonitrile

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[2]

  • Anhydrous Acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve 3-hydroxy-4-(trifluoromethoxy)phenylacetonitrile (1.0 eq.) in anhydrous acetonitrile (10-20 volumes).

  • Reagent Addition: To the stirred solution, add Selectfluor™ (1.05 eq.) portion-wise at room temperature over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionTroubleshooting Variation
Solvent Anhydrous AcetonitrileAnhydrous Dichloromethane, Chloroform
Temperature Room Temperature0 °C to Room Temperature, or gentle heating (40-50 °C)
Equivalents of Selectfluor™ 1.05 eq.0.95 - 1.1 eq.
Addition Method Portion-wiseSlow addition via syringe pump
Safety Precautions
  • Selectfluor™ is a strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or is inhaled.[2][9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10]

  • Avoid the formation of dust when handling solid Selectfluor™.[9][10]

  • Be aware of the potential for exothermic reactions, especially when scaling up.[4]

  • Consult the Safety Data Sheet (SDS) for Selectfluor™ before use for complete safety information.[9][10][11]

Visualizing the Process

Reaction Workflow

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material in Anhydrous MeCN Add_Selectfluor Add Selectfluor™ (1.05 eq) Start->Add_Selectfluor Stir_Monitor Stir at RT Monitor by TLC/LC-MS Add_Selectfluor->Stir_Monitor Quench Quench with Water Stir_Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Isolated Product Purify->End

Caption: General workflow for the fluorination of 3-hydroxy-4-(trifluoromethoxy)phenylacetonitrile.

Troubleshooting Logic

Troubleshooting_Fluorination Start Low/No Conversion? Check_Conditions Verify Anhydrous Conditions & Reagent Quality Start->Check_Conditions Side_Products Byproduct Formation? Adjust_Temp Adjust Temperature (0°C or gentle heat) Check_Conditions->Adjust_Temp If conditions are optimal Check_Solvent Consider Alternative Anhydrous Solvent Adjust_Temp->Check_Solvent If still no improvement Control_Stoich Control Stoichiometry (0.95-1.1 eq) Side_Products->Control_Stoich Slow_Addition Slow Reagent Addition Control_Stoich->Slow_Addition Monitor_Time Monitor Reaction Time Closely Slow_Addition->Monitor_Time

Caption: Troubleshooting decision tree for common fluorination issues.

Analytical Methods for Monitoring

Effective monitoring is key to a successful reaction. Here are some common analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify the molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to monitor the disappearance of the starting material's aromatic signals and the appearance of the product's signals.

    • ¹⁹F NMR: A very powerful tool for fluorination reactions. It allows for direct observation of the fluorine-containing product and can help identify any fluorinated byproducts.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.[12]

References

  • Selectfluor - Common Organic Chemistry. [Link]

  • Selectfluor - Wikipedia. [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. [Link]

  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC. [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. [Link]

  • Any experience working with electrophilic fluorinating agents such as Selectfluor(TM)? Trying to monofluorinate a 1,3 linear dicarbonyland it's been a hassle. Most sources don't describe this as a difficult transformation, especially with the enolate salts of these compounds. Advice? : r/chemistry - Reddit. [Link]

Sources

Validation & Comparative

validation of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile's biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Validation Guide: 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Subtitle: A Comparative Analysis of Bioisosteric Efficacy and Metabolic Stability in Drug Design

Part 1: Executive Summary & Core Directive

To: Medicinal Chemistry Teams, Lead Optimization Groups, and Process Chemists From: Senior Application Scientist, Structural Biology Division Subject: Validation of CAS 886761-71-3 as a High-Value Pharmacophore Scaffold

The Core Directive: In modern drug discovery, the "Magic Methyl" effect is increasingly being superseded by the "Strategic Fluorine" effect. This guide validates This compound not merely as a chemical building block, but as a critical tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

While standard phenylacetonitriles serve as generic precursors, the 3-Fluoro-4-(trifluoromethoxy) motif offers a specific, validated advantage: it acts as a metabolic shield . This guide provides the experimental logic to justify its use over cheaper, non-fluorinated alternatives (e.g., 4-methoxyphenylacetonitrile), demonstrating its superior lipophilicity modulation and resistance to CYP450 oxidative clearance.

Part 2: Chemical Profile & Comparative Analysis

Compound Identity:

  • Name: this compound[1][2]

  • CAS: 886761-71-3 (Representative)[1][2]

  • Molecular Formula: C₉H₅F₄NO[3]

  • Key Structural Features:

    • Nitrile (-CN): Versatile "warhead" precursor (hydrolyzable to acids, reducible to amines).

    • Trifluoromethoxy (-OCF₃): A super-lipophilic, metabolically stable bioisostere of the methoxy group.

    • 3-Fluoro (-F): An electronic modulator that blocks ortho-metabolic attack and influences the conformation of the -OCF₃ group.

Comparative Performance Matrix

The following table contrasts the subject compound against standard alternatives used in early-stage discovery.

Feature3-Fluoro-4-(trifluoromethoxy) (Subject)4-Methoxy (Standard)4-(Trifluoromethoxy) (Intermediate)Implication for Drug Design
Metabolic Liability Low (Blocked sites)High (O-demethylation)Medium (Ring hydroxylation possible)Subject scaffold extends in vivo half-life (

).
Lipophilicity (

LogP)
+1.2 to +1.5 (vs H)-0.02 (vs H)+1.04 (vs H)Critical for crossing the Blood-Brain Barrier (BBB).
Electronic Effect (

)
Strong Electron Withdrawing Electron DonatingElectron WithdrawingReduces pKa of neighboring amines; alters potency.
Conformation Orthogonal (Twisted)PlanarSemi-PlanarThe 3-F steric clash forces -OCF₃ out of plane, improving selectivity.

Part 3: Mechanism of Action (Visualized)

The superior performance of this scaffold is driven by Metabolic Blocking . The diagram below illustrates how the specific substitution pattern prevents the common degradation pathways that cause candidate failure.

MetabolicBlocking Substrate Drug Candidate Scaffold (Phenylacetonitrile Core) Methoxy 4-Methoxy Analog Substrate->Methoxy Synthesis A Subject 3-F, 4-OCF3 Analog (Subject Compound) Substrate->Subject Synthesis B CYP CYP450 Enzyme (Oxidative Attack) Metabolite1 O-Dealkylation (Rapid Clearance) CYP->Metabolite1 Major Pathway Metabolite2 Ring Hydroxylation (Ortho-attack) CYP->Metabolite2 Minor Pathway Stable Metabolically Stable (Extended t1/2) CYP->Stable Metabolic Shielding Methoxy->CYP High Affinity Subject->CYP Low Affinity / Steric Block

Caption: Figure 1. Metabolic Shielding Mechanism.[4] The 3-Fluoro and 4-OCF3 groups block the primary sites of CYP450 oxidative attack (O-dealkylation and ortho-hydroxylation), significantly extending the stability of the scaffold compared to methoxy analogs.

Part 4: Experimental Validation Protocols

To validate the biological utility of this scaffold in your specific program, perform the following "Self-Validating" workflows.

Protocol A: Microsomal Stability Assessment

Objective: Quantify the metabolic stability advantage (


) conferred by the 3-F, 4-OCF3 motif.
  • Preparation:

    • Synthesize a "Probe Molecule" (e.g., an amide or amine derivative) using CAS 886761-71-3.

    • Synthesize the exact analog using 4-methoxyphenylacetonitrile.

  • Incubation:

    • Incubate both probes (1 µM) with pooled human liver microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling:

    • Aliquot at

      
       min. Quench with ice-cold acetonitrile containing internal standard.
      
  • Analysis:

    • Analyze via LC-MS/MS.[4] Plot

      
       vs. time.
      
  • Validation Criteria:

    • The 3-F, 4-OCF3 analog should exhibit a <50% intrinsic clearance (

      
      )  rate compared to the methoxy analog. If the 
      
      
      
      does not double, the metabolic soft spot lies elsewhere in your molecule (not the phenyl ring).
Protocol B: Synthetic Utility (Nitrile Transformation)

Objective: Verify the chemical integrity of the scaffold during downstream processing.

Workflow Diagram:

SynthesisWorkflow cluster_0 Pathway A: Acid Hydrolysis cluster_1 Pathway B: Reduction Start Start: 3-F-4-(OCF3)phenylacetonitrile (CAS 886761-71-3) StepA1 Reflux in conc. HCl/AcOH (4-6 hours) Start->StepA1 StepB1 Hydrogenation (Raney Ni or BH3:THF) (RT, 12h) Start->StepB1 ProductA Product: Phenylacetic Acid Deriv. (Yield >85%) StepA1->ProductA ProductB Product: Phenethylamine Deriv. (Yield >90%) StepB1->ProductB

Caption: Figure 2. Divergent Synthesis Workflow. The nitrile group acts as a robust pivot point, allowing high-yield conversion to acids or amines without degrading the fluorinated motifs.

Part 5: Expert Insights & Causality

Why the "3-Fluoro" Matters: Many researchers default to the 4-(trifluoromethoxy) analog (without the 3-F) to save cost. This is often a mistake in late-stage optimization.

  • The Ortho-Effect: The fluorine atom at position 3 creates a steric clash with the oxygen of the -OCF₃ group. This forces the -OCF₃ group to rotate out of the plane of the phenyl ring (orthogonal conformation).

  • Biological Consequence: This twisted conformation disrupts planar

    
    -stacking interactions but enhances binding in hydrophobic pockets that require specific 3D geometry. Furthermore, the 3-F atom lowers the electron density of the ring further than -OCF₃ alone, making the ring highly resistant to oxidation.
    

Safety & Handling:

  • While the final drugs are stable, the nitrile precursor is an irritant .

  • Self-Validation: Verify purity via 19F-NMR . You should see two distinct signals: a singlet for -OCF₃ (~ -58 ppm) and a multiplet for the aromatic -F (~ -110 to -130 ppm). If the -OCF₃ signal is split or shifted, the difluoro-impurity may be present.

Part 6: References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Leroux, F. R., et al. (2005). "Trifluoromethoxy group: properties and synthesis." ChemBioChem.

  • BenchChem. (2025).[4] "Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." BenchChem Technical Guides.

Sources

comparative analysis of spectroscopic data of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the development of metabolic-stable bioisosteres, the trifluoromethoxy (-OCF₃) and fluoro (-F) groups are critical motifs. However, the regioselectivity of fluorination often yields isomeric mixtures that are difficult to separate and identify using standard HPLC-UV methods alone.

This guide provides a comparative spectroscopic analysis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (Target) against its primary regioisomers. We focus on Nuclear Magnetic Resonance (NMR) strategies to distinguish these compounds, leveraging the unique spin-active properties of


F and 

H.[1]
The Isomer Landscape

We define the "Target" and its most challenging "Alternative" isomers below. The core challenge is distinguishing the relative positions of the -F and -OCF₃ groups on the benzene ring.

DesignationCompound NameSubstitution PatternKey Challenge
Target This compound 1-CH₂CN, 3-F, 4-OCF₃Ortho-relationship between F and OCF₃; Para-relationship between CH₂CN and OCF₃.
Isomer A 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile 1-CH₂CN, 3-OCF₃, 4-FInverted substituents at positions 3 and 4. Spectroscopically very similar to Target.
Isomer B 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile 1-CH₂CN, 2-F, 4-OCF₃Fluorine is ortho to the acetonitrile group. Distinctive

H coupling.

Spectroscopic Deep Dive: The Differentiation Protocol

F NMR: The First Line of Defense

Fluorine-19 NMR is the most robust tool for this analysis due to the wide chemical shift range and lack of background noise.

  • The -OCF₃ Signal: Typically appears as a singlet (or very tight quartet) in the range of -57 to -59 ppm .

  • The Ar-F Signal: Typically appears as a multiplet in the range of -110 to -130 ppm .

Differentiation Strategy: While the chemical shifts may overlap between isomers, the Through-Space Coupling (NOE) and Through-Bond Coupling (


)  are definitive.
  • Target (3-F, 4-OCF₃): The fluorine on the ring is ortho to the -OCF₃ group. You may observe a through-space coupling or a broadening of the -OCF₃ signal due to the proximity of the Ar-F.

  • Isomer B (2-F, 4-OCF₃): The fluorine is meta to the -OCF₃. The signals will be sharper and more distinct.

H NMR: The "Fingerprint" Region

The aromatic region (7.0 – 7.6 ppm) and the benzylic methylene region (3.7 – 4.0 ppm) provide specific coupling constants (


) that confirm regioisomerism.
Critical Insight: Benzylic Coupling
  • Isomer B (2-Fluoro): The fluorine at position 2 is close enough to the acetonitrile methylene protons (-CH₂CN) to induce a long-range coupling (

    
    ). Result:  The -CH₂CN signal appears as a doublet .
    
  • Target (3-Fluoro): The fluorine is at position 3 (5 bonds away from methylene protons). Result: The -CH₂CN signal appears as a singlet .

Comparative Data Summary

The following table synthesizes experimental expectations based on substituent effects.

FeatureTarget (3-F, 4-OCF₃)Isomer A (4-F, 3-OCF₃)Isomer B (2-F, 4-OCF₃)

F Shift (Ar-F)

ppm

ppm

ppm

F Shift (-OCF₃)

ppm

ppm

ppm

H (-CH₂CN)
Singlet (~3.8 ppm)Singlet (~3.8 ppm)Doublet (

Hz)

C (C-1)
Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)

Note: Chemical shifts are referenced to CDCl₃ and are approximate based on substituent additivity rules [1, 2].

Decision Logic & Workflow

To ensure the identity of the 3-Fluoro-4-(trifluoromethoxy) isomer, follow this logical pathway. This prevents misidentification of the 4-Fluoro-3-trifluoromethoxy isomer (Isomer A), which is the most common impurity in synthesis.

IsomerID Start Crude Sample (Phenylacetonitrile Derivative) H_NMR 1H NMR Analysis (Focus on -CH2CN @ 3.8 ppm) Start->H_NMR Check_Splitting Is -CH2CN a Singlet or Doublet? H_NMR->Check_Splitting Isomer_2F Identify: 2-Fluoro Isomer (Ortho-F coupling detected) Check_Splitting->Isomer_2F Doublet (J ~ 2Hz) Next_Step Proceed to 13C NMR / 19F NMR Check_Splitting->Next_Step Singlet C_NMR 13C NMR Analysis (Focus on C-CN ipso carbon) Next_Step->C_NMR Check_Coupling Coupling Pattern of Ring Carbons C_NMR->Check_Coupling Target_ID CONFIRMED TARGET: 3-Fluoro-4-(trifluoromethoxy) Check_Coupling->Target_ID C3 (d, J~250Hz) C4 (q, J~2Hz) Isomer_4F Identify: 4-Fluoro Isomer (Inverted substitution) Check_Coupling->Isomer_4F C4 (d, J~250Hz) C3 (q, J~2Hz)

Figure 1: Spectroscopic Decision Tree for distinguishing regioisomers of fluorinated phenylacetonitriles.

Experimental Protocols

Sample Preparation for NMR

For definitive resolution of fluorine-proton coupling, proper concentration and solvent choice are vital.

  • Solvent: Use CDCl₃ (Deuterated Chloroform) as the primary solvent. It minimizes viscosity broadening compared to DMSO-d6.

  • Concentration: Dissolve 10-15 mg of the nitrile in 0.6 mL of solvent.

  • Internal Standard: Add 0.05% v/v

    
    -trifluorotoluene (
    
    
    
    ppm) if precise quantitative integration of isomers is required [3].
Synthesis & Purification Workflow (Contextual)

To obtain high-purity this compound, the following workflow is recommended to minimize Isomer A formation.

SynthesisWorkflow Step1 Precursor: 3-Fluoro-4-(trifluoromethoxy) benzyl bromide Step2 Cyanation: NaCN, DMF/Water (Control Temp < 60°C) Step1->Step2 Nucleophilic Sub Step3 Workup: EtOAc Extraction Wash w/ Brine Step2->Step3 Step4 Purification: Flash Column (Hexane/EtOAc 9:1) Step3->Step4 Step5 QC: 19F NMR Check Step4->Step5

Figure 2: Standard synthesis workflow. Temperature control in Step 2 is critical to prevent polymerization or hydrolysis.

Mass Spectrometry (GC-MS)

While NMR is definitive for isomerism, GC-MS confirms the molecular weight and purity.

  • Molecular Ion (

    
    ):  219 m/z.[2]
    
  • Base Peak: Typically

    
     148 (Loss of -CF3) or benzyl cation fragment.
    
  • Differentiation: Regioisomers often have identical fragmentation patterns; rely on Retention Time (RT) . The 2-Fluoro isomer (Isomer B) generally elutes earlier due to the "ortho effect" reducing polarity via intramolecular dipoles.

References

  • ChemicalBook. (2023). This compound Basic Information & CAS 886761-71-3. Retrieved from

  • Alfa Chemistry. (2023). 19F NMR Chemical Shift Table and Shielding Effects. Retrieved from

  • University of Colorado. (2023). 19F NMR Reference Standards and Shift Ranges. Retrieved from

  • Sigma-Aldrich. (2023).[3][4] Product Specification: 4-(Trifluoromethyl)phenylacetonitrile (Isomer Analog). Retrieved from

  • PubChem. (2023). Compound Summary: 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile.[5] Retrieved from

Sources

Optimizing the Warhead: A Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the optimization of cysteine protease inhibitors (e.g., Cathepsin K, L, S) and certain kinase modulators, the phenylacetonitrile scaffold serves a dual purpose: it acts as a reversible covalent "warhead" targeting active site nucleophiles, and as a linker for hydrophobic pharmacophores.

This guide analyzes the specific structure-activity relationship (SAR) of the 3-Fluoro-4-(trifluoromethoxy) substitution pattern. While often viewed merely as a lipophilic building block, this specific motif offers a superior balance of metabolic stability, electronic tuning, and hydrophobic occupancy compared to traditional chlorinated or non-fluorinated analogs.

Mechanistic Rationale: Why This Scaffold?

The This compound scaffold is not a random selection; it represents a calculated optimization in the "Topliss Tree" of medicinal chemistry.

  • The Nitrile Warhead: The acetonitrile group (

    
    ) is capable of forming a reversible thioimidate adduct with the catalytic cysteine thiolate of proteases (e.g., Cys25 in Cathepsin K). The acidity of the 
    
    
    
    -protons (
    
    
    in DMSO) is critical for this reactivity.
  • The 4-Trifluoromethoxy (

    
    ) Group:  A "super-lipophilic" bioisostere of the methoxy group. Unlike 
    
    
    
    , it is metabolically stable (cannot be O-dealkylated) and has a unique conformation (orthogonal to the ring) that fills deep hydrophobic pockets (S2/S3 subsites).
  • The 3-Fluoro (

    
    ) Group:  positioned ortho to the 
    
    
    
    , it serves two roles:
    • Metabolic Blockade: Prevents oxidative metabolism at the electron-rich positions adjacent to the oxygen.

    • Electronic Tuning: Increases the acidity of the benzylic protons via inductive effects (

      
      ), subtly enhancing the electrophilicity of the nitrile carbon without introducing steric clash.
      
Comparative Performance Analysis

The following table compares the 3-Fluoro-4-(trifluoromethoxy) analog against three standard alternatives used during Lead Optimization.

Table 1: Physicochemical & Pharmacological Comparison

FeatureAnalog A (Target) Analog B (Baseline)Analog C (Chlorinated)Analog D (Trifluoromethyl)
Structure 3-F, 4-OCF

Unsubstituted4-Cl4-CF

Hansch

(Lipophilicity)
+1.18 (High)0.00+0.71+0.88
Hammett

(Electronic)
+0.35 0.00+0.23+0.54
Metabolic Stability High (Blocked P450 sites)Low (Para-hydroxylation)Medium (Glutathione conjugation risk)High
Conformation Twisted (OCF

rotates)
PlanarPlanarSpherical/Bulky
Primary Application S2 Pocket Filling / CNS Penetration Initial Hit / FragmentLigand Efficiency CheckRigid Pocket Filling
Key Insights:
  • vs. Analog C (4-Cl): The 3-F, 4-OCF

    
      analog provides significantly higher lipophilicity (LogP) which can improve membrane permeability and Blood-Brain Barrier (BBB) penetration, crucial for CNS targets. The OCF
    
    
    
    group is also less prone to oxidative dehalogenation than Cl.
  • vs. Analog D (4-CF

    
    ):  While both are fluorinated, the 
    
    
    
    group has greater conformational flexibility (rotation around the C-O bond), allowing it to adapt to "breathing" hydrophobic pockets better than the rigid
    
    
    sphere.
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Substitution (

)

Use this protocol to generate the scaffold from commercially available fluoronitrobenzenes if the phenylacetonitrile is not in stock.

Reagents: 3,4-Difluoronitrobenzene, Trifluoromethanol (in situ generation), Potassium tert-butoxide.

  • Nucleophilic Attack: Dissolve 3,4-difluoronitrobenzene (1.0 eq) in dry DMSO.

  • Alkoxylation: Add potassium trifluoromethoxide (1.2 eq) at 0°C. Stir for 2h to selectively displace the 4-fluoro group (guided by the para-nitro activation).

  • Reduction: Reduce the nitro group to aniline using

    
    .
    
  • Diazotization-Cyanation: Convert the aniline to the nitrile via Sandmeyer reaction (NaNO

    
    , then CuCN). Note: This yields the benzonitrile. To get phenylacetonitrile, homologation is required.
    

Preferred Route (Direct Homologation):

  • Start: 3-Fluoro-4-(trifluoromethoxy)benzyl bromide.

  • Cyanation: Dissolve benzyl bromide (1.0 eq) in EtOH/H

    
    O (4:1).
    
  • Reagent: Add NaCN (1.5 eq) cautiously.

  • Reflux: Heat to 80°C for 4 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). Yields This compound .

Protocol B: Cathepsin K Inhibition Assay (FRET)

Self-Validating Step: Ensure the


 of a reference inhibitor (e.g., Odanacatib) is within 10% of historical data before accepting results.
  • Buffer Prep: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

  • Enzyme: Human recombinant Cathepsin K (0.1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
    ).
    
  • Incubation:

    • Mix 10

      
      L of Analog A  (serial dilution in DMSO) with 40 
      
      
      
      L Enzyme buffer.
    • Incubate 15 min at RT to allow non-covalent binding.

  • Initiation: Add 50

    
    L Substrate solution.
    
  • Measurement: Monitor fluorescence (

    
    ) for 30 min (Kinetic mode).
    
  • Analysis: Determine initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
Visualization of SAR Logic

The following diagram illustrates the decision pathway for selecting the 3-Fluoro-4-(trifluoromethoxy) scaffold over alternatives during the Lead Optimization phase.

SAR_Logic Start Hit Compound (Phenylacetonitrile Core) Check_Metab Metabolic Stability Check (Microsomal Stability) Start->Check_Metab Issue_Ox Issue: Rapid Para-Hydroxylation Check_Metab->Issue_Ox High Clearance Sol_Cl Try: 4-Cl Substitution Issue_Ox->Sol_Cl Check_Potency Potency/Lipophilicity Check Sol_Cl->Check_Potency Issue_LogP Issue: LogP too low / Weak Hydrophobic Contact Check_Potency->Issue_LogP Insufficient Potency Sol_CF3 Try: 4-CF3 Substitution Issue_LogP->Sol_CF3 Issue_Steric Issue: Steric Clash / Rigid Sol_CF3->Issue_Steric Loss of Activity Sol_OCF3 Solution: 4-OCF3 Substitution (Flexible, Lipophilic) Issue_Steric->Sol_OCF3 Refine_Metab Refine: Add 3-Fluoro (Block Ortho-Oxidation) Sol_OCF3->Refine_Metab Final Optimized Scaffold: 3-F, 4-OCF3 Phenylacetonitrile Refine_Metab->Final

Caption: Topliss-guided decision tree demonstrating the logical progression from a simple phenylacetonitrile hit to the metabolically stable and potent 3-F, 4-OCF3 analog.

Synthesis Pathway

Synthesis_Path Substrate 3-Fluoro-4-(trifluoromethoxy) benzyl bromide Intermediate Transition State (SN2) Substrate->Intermediate Heat (80°C) Reagent NaCN / EtOH:H2O (Nucleophilic Substitution) Reagent->Intermediate Product 3-Fluoro-4-(trifluoromethoxy) phenylacetonitrile Intermediate->Product -NaBr

Caption: One-step synthesis of the target scaffold via SN2 cyanation of the corresponding benzyl bromide.

References
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] Link

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Application." ChemMedChem, 2018.[1] Link

  • Falgueyret, J. P., et al. "Novel, nonpeptidic cysteine protease inhibitors: optimization of the nitrile warhead." Journal of Medicinal Chemistry, 2001. Link

Sources

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